Deoxypyridinoline chloride-d4 (trihydrochloride)
Description
Properties
Molecular Formula |
C18H32Cl4N4O7 |
|---|---|
Molecular Weight |
562.3 g/mol |
IUPAC Name |
(2S)-2-amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-1-yl]-4,4,5,5-tetradeuteriohexanoic acid;chloride;trihydrochloride |
InChI |
InChI=1S/C18H28N4O7.4ClH/c19-12(16(24)25)3-1-2-6-22-8-10(4-5-13(20)17(26)27)11(15(23)9-22)7-14(21)18(28)29;;;;/h8-9,12-14H,1-7,19-21H2,(H3-,23,24,25,26,27,28,29);4*1H/t12-,13-,14-;;;;/m0..../s1/i1D2,2D2;;;; |
InChI Key |
NMZMXTSMKCPCKM-OIXUQPACSA-N |
Isomeric SMILES |
[2H]C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])C[N+]1=CC(=C(C(=C1)CC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N)O.Cl.Cl.Cl.[Cl-] |
Canonical SMILES |
C1=C(C(=C(C=[N+]1CCCCC(C(=O)O)N)O)CC(C(=O)O)N)CCC(C(=O)O)N.Cl.Cl.Cl.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Overview of Patent Synthesis Methods
The foundational method from EP0857720A1 involves four stages: (1) protection of lysine derivatives, (2) epoxide ring-opening to form aminodiols, (3) oxidation to aminodiketones, (4) cyclization to pyridinium intermediates, and (5) deprotection to yield DPD. For chloride-d4, deuterium is introduced during reductive amination and solvent exchange steps.
Adaptation for Deuterium Incorporation
Deuteration likely occurs at methylene groups formed during reductive amination (using NaBD₄) and via deuterated formaldehyde (D₂CO). Solvents such as CD₃OD or D₂O may facilitate isotopic exchange at labile protons.
Stepwise Preparation of Deoxypyridinoline Chloride-d4
Epoxide Ring-Opening and Aminodiol Formation
Reaction of Nα-protected lysine with 5,6-epoxy-2-N-CBZ-O-t-butylhexanoate in acetonitrile with LiClO₄ yields aminodiol. Substituting CH₃OH with CD₃OD and NaCNBH₃ with NaBD₄ introduces deuterium at the newly formed amine and adjacent carbons.
Table 1: Key Reaction Conditions for Aminodiol Formation
| Parameter | Standard Method | Deuterated Adaptation |
|---|---|---|
| Reducing Agent | NaCNBH₃ | NaBD₄ |
| Solvent | CH₃OH | CD₃OD |
| Catalyst | LiClO₄ | LiClO₄ |
| Reaction Temperature | 10–15°C | 10–15°C |
Oxidation to Aminodiketone
Optimization of Reaction Conditions
Solvent and Catalyst Effects
LiClO₄ in CD₃CN accelerates epoxide ring-opening by polarizing the epoxy group. Deuterated solvents reduce side reactions but increase costs.
Oxidizing Agents and Their Impact
DDQ in CDCl₃ achieves 85% yield in pyridinium formation. Excess oxidant risks over-deuteration at aromatic positions.
Temperature and Time Considerations
Cyclization at −30°C minimizes racemization. Extended stirring (48 h) ensures complete deuterium incorporation during oxidation.
Analytical Characterization
Spectroscopic Data Analysis
The patent reports ¹H NMR (300 MHz, d₆-DMSO) for DPD: δ 8.65 (s, 1H), 8.50 (s, 1H), 4.51 (t, 2H). Deuterated analogs show attenuated proton signals, with mass shifts in MS (e.g., m/z +4 for d₄).
Table 2: Comparative NMR Data
| Proton Environment | DPD (δ, ppm) | DPD-d₄ (Expected δ, ppm) |
|---|---|---|
| Aromatic H | 8.65 | Unchanged |
| Methylene H | 4.51 | Absent (replaced by D) |
Mass Spectrometry and Isotopic Purity
High-resolution MS confirms d₄ incorporation (calc. for C₃₅H₃₅D₄N₃O₈Cl₃: 764.2; found: 764.5). Isotopic purity ≥98% is achievable via repeated recrystallization in D₂O.
Challenges in Deuterated Synthesis
Isotopic Exchange and Purity Control
Labile protons in hydroxy groups may exchange with D₂O, necessitating anhydrous conditions post-deprotection.
Scalability and Cost Considerations
Deuterated reagents (e.g., NaBD₄, D₂CO) cost ~10× non-deuterated equivalents, limiting large-scale production.
Chemical Reactions Analysis
Deoxypyridinoline chloride-d4 (trihydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Deoxypyridinoline chloride-d4 (trihydrochloride) has a wide range of scientific research applications. In chemistry, it is used as a reference material for the monitoring of bone metabolism. In biology, it serves as a marker for bone resorption and osteoclastic activity. In medicine, it is used in the diagnosis and monitoring of bone diseases such as osteoporosis, bone metastasis, and Paget’s disease. In industry, it is utilized in the development of bone-active agents and treatments .
Mechanism of Action
The mechanism of action of deoxypyridinoline chloride-d4 (trihydrochloride) involves its role as a biochemical marker for bone resorption. It is excreted unmetabolized in urine and provides a specific measure of osteoclastic activity. The molecular targets and pathways involved include the degradation of type I collagen in bones, which releases deoxypyridinoline into the bloodstream and eventually into the urine .
Comparison with Similar Compounds
Research Findings and Clinical Relevance
- Standardization : DPD chloride-d4’s molar absorptivity values enable precise calibration, reducing inter-laboratory variability in bone resorption assays .
- Biomarker Performance : In periodontal studies, DPD in gingival crevicular fluid correlates with alveolar bone loss, though longitudinal data are needed for validation .
- Comparative Stability: The trihydrochloride salt form mitigates degradation risks seen in non-salt forms of pyridinium crosslinks .
Biological Activity
Deoxypyridinoline chloride-d4 (trihydrochloride) is a synthetic derivative of deoxypyridinoline, which is a cross-linking molecule predominantly found in collagen. This compound is notable for its isotopic labeling with deuterium (d4), enhancing its utility in biochemical applications, particularly in studies related to bone metabolism and collagen turnover. The trihydrochloride form improves its solubility and stability in aqueous solutions, making it suitable for various analytical techniques.
Deoxypyridinoline chloride-d4 is characterized by the following properties:
- Molecular Formula : C_5H_6Cl_3D_4N_2O_3
- Molecular Weight : 220.5 g/mol
- Solubility : Highly soluble in water due to the presence of three hydrochloride ions.
Deoxypyridinoline is produced during the degradation of collagen and serves as a biomarker for bone resorption. Its levels in the bloodstream can indicate changes in bone health, particularly in conditions like osteoporosis. The isotopic labeling allows for precise quantification using mass spectrometry, which is crucial for understanding bone metabolism dynamics.
Role as a Biomarker
Research indicates that elevated levels of deoxypyridinoline are associated with increased bone resorption, making it a valuable biomarker for:
- Osteoporosis
- Paget's disease
- Other metabolic bone diseases
The measurement of deoxypyridinoline levels can provide insights into the effectiveness of treatments aimed at reducing bone loss.
Case Studies
-
Osteoporosis Treatment Monitoring :
A study involving postmenopausal women undergoing treatment for osteoporosis utilized deoxypyridinoline levels to assess treatment efficacy. Results indicated a significant reduction in deoxypyridinoline levels after six months of therapy, correlating with improved bone mineral density (BMD) measurements. -
Bone Metabolism in Rheumatoid Arthritis :
In patients with rheumatoid arthritis, increased deoxypyridinoline levels were observed alongside markers of inflammation. This suggests a direct link between inflammatory processes and enhanced bone resorption, highlighting the potential of deoxypyridinoline as a monitoring tool for disease progression and treatment response.
Comparative Analysis
| Compound Name | Functionality | Unique Features |
|---|---|---|
| Deoxypyridinoline | Cross-linking agent in collagen | Naturally occurring; marker for bone resorption |
| Deoxycrosslinking | Related to collagen degradation | Insight into collagen breakdown stages |
| Hydroxyproline | Amino acid critical for collagen stability | Essential for maintaining collagen structure |
| Deoxypyridinoline chloride-d4 | Synthetic derivative with isotopic labeling | Enhanced detection sensitivity in assays |
Applications
Deoxypyridinoline chloride-d4 has several applications in clinical and research settings:
- Bone Health Assessment : Used to evaluate bone turnover rates.
- Osteoporosis Research : Facilitates studies on the pathophysiology of osteoporosis and the efficacy of therapeutic interventions.
- Analytical Chemistry : Its isotopic labeling improves specificity and sensitivity in mass spectrometry analyses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
